Acetomenaphthone

Catalog No.
S516974
CAS No.
573-20-6
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetomenaphthone

CAS Number

573-20-6

Product Name

Acetomenaphthone

IUPAC Name

(4-acetyloxy-3-methylnaphthalen-1-yl) acetate

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3

InChI Key

RYWSYCQQUDFMAU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Acetomenaphthone; NSC 403062; NSC-403062; NSC403062

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C

The exact mass of the compound Acetomenaphthone is 258.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403062. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acetomenaphthone, also known as menadiol diacetate or Vitamin K4, is a synthetic, hydrophilic analog of Vitamin K. It functions as a more stable pro-drug form of menadiol, the biologically active hydroquinone. Its primary procurement value lies in its enhanced stability and suitability for formulation in aqueous systems compared to lipid-soluble alternatives like Menadione (Vitamin K3).

Substituting Acetomenaphthone with its common precursor, Menadione (Vitamin K3), is impractical for aqueous formulations due to Menadione's lipophilic nature, requiring entirely different solvent systems. While other Vitamin K analogs exist, they present distinct performance trade-offs. For instance, Menadione Sodium Bisulfite preparations can show significantly lower thermal stability. Furthermore, as a pro-drug, Acetomenaphthone's ester groups are hydrolyzed by cellular esterases to release the active menadiol, a mechanism that provides a differentiated pharmacokinetic and safety profile compared to direct administration of the more reactive Menadione quinone.

Superior Thermal Stability of Active Moiety vs. Common Water-Soluble Alternative

The active form released from Acetomenaphthone, menadiol, demonstrates superior thermal resistance compared to common water-soluble Vitamin K3 alternatives. In a comparative study, menadiol was found to be temperature-resistant under conditions where two different uncoated Menadione Sodium Bisulfite (MSB) preparations lost approximately 60% of their activity.

Evidence DimensionBioactivity Retention After Heat Stress
Target Compound DataMenadiol (active form of Acetomenaphthone) is temperature-resistant
Comparator Or BaselineTwo uncoated Menadione Sodium Bisulfite (MSB) preparations lost ~60% of their activity
Quantified DifferenceMenadiol shows significantly higher stability, retaining activity while MSB loses the majority
ConditionsBioassay in chicks following exposure to temperature stress.

This enhanced thermal stability is critical for applications involving heat-sensitive processing, autoclaving, or long-term storage of formulated products.

Defined Biological Activity Profile Compared to Coated Menadione Standard

In a standardized in vivo bioassay measuring prothrombin clotting time in vitamin K-depleted chicks, the bioactivity of Acetomenaphthone (menadiol diacetate) was quantified to be approximately 70% of that from a standard coated Menadione Sodium Bisulfite (MSB) preparation. This provides a clear benchmark for dose-response calculations and formulation design.

Evidence DimensionRelative Vitamin K Bioactivity
Target Compound Data~70% activity
Comparator Or BaselineCoated Menadione Sodium Bisulfite (Dohyfral) preparation (100% baseline)
Quantified DifferenceAcetomenaphthone exhibits approximately 30% lower activity than the coated MSB standard in this assay
ConditionsIn vivo bioassay based on prothrombin clotting time in 3-week-old, vitamin-K-depleted, cumatetralyl-sensitized male broiler chicks.

Knowing this specific activity ratio allows for precise, evidence-based adjustments in concentration when substituting for MSB, ensuring reproducible outcomes.

Reduced Oxidative Stress Potential via Pro-drug Mechanism vs. Direct Menadione Exposure

Menadione (Vitamin K3), a common substitute, is a well-documented redox cycling agent that generates reactive oxygen species (ROS) and causes oxidative injury to cells. Studies show menadione induces dose-dependent cytotoxicity and apoptosis. Acetomenaphthone, as a diacetate ester pro-drug, does not possess the reactive quinone structure of menadione and requires enzymatic hydrolysis for activation. This mechanism avoids direct exposure of cells to the ROS-generating quinone, offering a significant advantage in applications sensitive to oxidative stress.

Evidence DimensionMechanism of Cellular Action
Target Compound DataPro-drug requiring enzymatic hydrolysis to release active menadiol.
Comparator Or BaselineMenadione acts directly as a redox cycling quinone, generating ROS.
Quantified DifferenceQualitative difference in mechanism: controlled release vs. direct ROS generation.
ConditionsGeneral cellular and biochemical context.

For in vitro cell culture or other biological systems, using Acetomenaphthone minimizes the confounding variable of oxidative stress introduced by Menadione.

Enables Simplified Aqueous Formulation Without Solubilizing Agents

Acetomenaphthone is characterized as a hydrophilic compound, a key property for processability. This contrasts sharply with the lipophilic nature of other Vitamin K forms like Vitamin K1 and Menadione, which are poorly soluble in water and require co-solvents (e.g., DMSO) or complex formulation vehicles for use in aqueous systems. The inherent hydrophilicity of Acetomenaphthone allows for direct dissolution and stable formulation in buffers and culture media.

Evidence DimensionAqueous System Compatibility
Target Compound DataDescribed as a hydrophilic compound.
Comparator Or BaselineVitamin K1 and Menadione are lipophilic.
Quantified DifferenceQualitative difference: enables direct aqueous formulation vs. requiring solubilizing agents.
ConditionsStandard laboratory formulation conditions for buffers or cell culture media.

This simplifies the preparation of stock solutions and final formulations, eliminating the need for potentially cytotoxic or interfering organic solvents.

Formulation of Aqueous-Based Systems (e.g., Cell Culture Media, Hydrogels)

For applications requiring the introduction of Vitamin K activity into aqueous buffers, media, or hydrogels, Acetomenaphthone is a primary candidate. Its hydrophilic nature allows for direct formulation without the use of organic solvents like DMSO, which can introduce artifacts or cytotoxicity in sensitive cellular assays.

In Vitro Cellular Studies Requiring Minimal Oxidative Stress

When studying cellular processes sensitive to redox balance, Acetomenaphthone is the logical choice over Menadione. Its pro-drug mechanism, which avoids direct exposure to the ROS-generating quinone structure of Menadione, ensures that the observed biological effects are attributable to Vitamin K activity rather than unintended oxidative stress.

Development of Formulations Requiring Enhanced Thermal Stability

In processes that involve moderate heating, long-term storage at ambient or elevated temperatures, or other sources of thermal stress, Acetomenaphthone is a more robust option. The active moiety it produces, menadiol, is significantly more temperature-resistant than common water-soluble alternatives like uncoated Menadione Sodium Bisulfite.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

258.08920892 Da

Monoisotopic Mass

258.08920892 Da

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

113 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DWG8UZD9HT

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

573-20-6

Wikipedia

Acetomenaphthone

Dates

Last modified: 08-15-2023
1: Armstrong NA, James KC, Pugh WK. Drug migration into soft gelatin capsule shells and its effect on in-vitro availability. J Pharm Pharmacol. 1984 Jun;36(6):361-5. PubMed PMID: 6146665.
2: LIU TP. [COLORIMETRIC DETERMINATION OF ACETOMENAPHTHONE AND ITS PREPARATION]. Yao Xue Xue Bao. 1962 Apr;9:249-51. Chinese. PubMed PMID: 14073973.
3: HILTON NP. Short communications; acetomenaphthone in postoperative dental haemorrhage. Br Dent J. 1950 Jul 21;89(2):42. PubMed PMID: 15434225.

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